Cas no 103548-16-9 ((1R)-1-Phenyl-1,3-propanediol)
(1R)-1-Phenyl-1,3-propanediol Chemical and Physical Properties
Names and Identifiers
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- 1,3-Propanediol,1-phenyl-, (1R)-
- (R)-(+)-1-Phenyl-1,3-propanediol
- (R)-1-PHENYL-1,3-PROPANEDIOL
- R-(+)-1-PHENYL-1,3-PROPANEDIOL
- (1R)-1-phenylpropane-1,3-diol
- (R)-PHENYL-1,3-PROPANEDIOL
- R(+)-1-PHENYL-1,3-PROPANEDIOL
- (R)-1-Phenyl-1,3-propanediol,98%
- (R)-1-Phenylpropane-1,3-diol
- MFCD00145213
- (1R)-1-Phenyl-1,3-propanediol
- (R)-(+)-1-Phenyl-1,3-propanediol, >=99.0% (sum of enantiomers, GC)
- AKOS015913707
- (1R)-1-phenylpropane-1,3-diol;
- SCHEMBL973028
- (R)-1-phenyl-1,3-dihydroxypropane
- DTXSID90370608
- (R)-3-phenyl-1,3-dihydroxypropane
- C80043
- CS-0329795
- J-000999
- A896419
- RRVFYOSEKOTFOG-SECBINFHSA-N
- 103548-16-9
-
- MDL: MFCD00145213
- Inchi: 1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1
- InChI Key: RRVFYOSEKOTFOG-SECBINFHSA-N
- SMILES: O[C@@H](C1C=CC=CC=1)CCO
Computed Properties
- Exact Mass: 152.08400
- Monoisotopic Mass: 152.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.0505 (rough estimate)
- Melting Point: 62-66 °C
- Boiling Point: 234.66°C (rough estimate)
- Flash Point: 153.9°C
- Refractive Index: 1.4910 (estimate)
- PSA: 40.46000
- LogP: 1.10240
- Optical Activity: [α]20/D +69±2°, c = 1% in chloroform
- Solubility: Not available
(1R)-1-Phenyl-1,3-propanediol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Safety Term:S24/25
(1R)-1-Phenyl-1,3-propanediol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(1R)-1-Phenyl-1,3-propanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117409-1g |
(R)-1-Phenylpropane-1,3-diol |
103548-16-9 | 95% | 1g |
$376.20 | 2023-09-04 | |
| Apollo Scientific | OR925648-250mg |
(R)-1-Phenyl-1,3-propanediol |
103548-16-9 | 95% | 250mg |
£175.00 | 2023-08-31 | |
| Apollo Scientific | OR925648-1g |
(R)-1-Phenyl-1,3-propanediol |
103548-16-9 | 95% | 1g |
£495.00 | 2023-08-31 | |
| TRC | P103540-50mg |
(1R)-1-Phenyl-1,3-propanediol |
103548-16-9 | 50mg |
$201.00 | 2023-05-17 | ||
| TRC | P103540-250mg |
(1R)-1-Phenyl-1,3-propanediol |
103548-16-9 | 250mg |
$913.00 | 2023-05-17 | ||
| TRC | P103540-500mg |
(1R)-1-Phenyl-1,3-propanediol |
103548-16-9 | 500mg |
$ 1200.00 | 2023-09-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I165564-1g |
(1R)-1-Phenyl-1,3-propanediol |
103548-16-9 | 99.0% (sum of enantiomers, GC) | 1g |
¥1916.90 | 2023-09-02 | |
| Chemenu | CM133402-1g |
(R)-1-phenylpropane-1,3-diol |
103548-16-9 | 95% | 1g |
$355 | 2023-01-13 | |
| abcr | AB576706-1g |
(R)-1-Phenyl-1,3-propanediol, 98%; . |
103548-16-9 | 98% | 1g |
€183.40 | 2025-04-22 | |
| abcr | AB576706-5g |
(R)-1-Phenyl-1,3-propanediol, 98%; . |
103548-16-9 | 98% | 5g |
€553.40 | 2025-04-22 |
(1R)-1-Phenyl-1,3-propanediol Suppliers
(1R)-1-Phenyl-1,3-propanediol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (1R)-1-Phenyl-1,3-propanediol
Recent Advances in the Study of (1R)-1-Phenyl-1,3-propanediol (CAS: 103548-16-9) in Chemical Biology and Pharmaceutical Research
The compound (1R)-1-Phenyl-1,3-propanediol (CAS: 103548-16-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral diol serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have focused on its role in asymmetric synthesis, enzyme-catalyzed reactions, and drug development, highlighting its potential as a building block for complex molecular architectures.
One of the most notable advancements in the study of (1R)-1-Phenyl-1,3-propanediol is its application in the synthesis of enantiomerically pure compounds. Researchers have developed novel catalytic systems that leverage this compound's chiral center to achieve high stereoselectivity in reactions such as hydrogenation, oxidation, and C-C bond formation. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the use of (1R)-1-Phenyl-1,3-propanediol as a precursor for the synthesis of β-adrenergic receptor agonists, showcasing its utility in medicinal chemistry.
In addition to its synthetic applications, (1R)-1-Phenyl-1,3-propanediol has been investigated for its biological activity. Recent in vitro and in vivo studies have explored its potential as an anti-inflammatory and neuroprotective agent. A 2022 paper in Bioorganic & Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory effects on pro-inflammatory cytokines, suggesting its promise as a lead compound for developing new anti-inflammatory drugs. Furthermore, its low toxicity profile and favorable pharmacokinetic properties make it an attractive candidate for further preclinical studies.
The enzymatic resolution of (1R)-1-Phenyl-1,3-propanediol has also been a focal point of recent research. Biocatalysts such as lipases and dehydrogenases have been employed to achieve high enantiomeric excess (ee) in the production of this compound. A 2023 study in Applied Microbiology and Biotechnology highlighted the use of engineered enzymes to improve the efficiency and sustainability of the resolution process, aligning with the growing demand for green chemistry solutions in the pharmaceutical industry.
Looking ahead, the continued exploration of (1R)-1-Phenyl-1,3-propanediol is expected to yield new insights into its applications in drug discovery and development. Ongoing research aims to optimize its synthetic pathways, expand its biological activity profile, and integrate it into more complex molecular frameworks. As the field advances, this compound is poised to play a pivotal role in the design of next-generation therapeutics and fine chemicals.
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